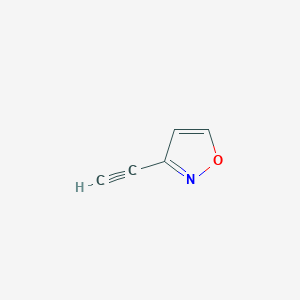

3-ethynyl-1,2-oxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Drug Discovery:

Ethynylisoxazole serves as a valuable building block for the synthesis of diverse and complex molecules with potential therapeutic applications. Its unique chemical structure allows it to interact with various biological targets, making it a promising candidate for developing novel drugs. Studies have shown its potential in areas like:

- Anti-cancer drugs: Ethynylisoxazole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) [].

- Anti-inflammatory drugs: Research suggests that ethynylisoxazole-based compounds might possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases [].

Material Science:

The unique properties of ethynylisoxazole, such as its rigidity and ability to form hydrogen bonds, make it a potential candidate for developing various materials with desired functionalities. Some potential applications include:

- Organic electronics: Ethynylisoxazole derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs) and organic solar cells due to their ability to transport charge carriers [].

- Polymers: Ethynylisoxazole can be incorporated into polymer chains to introduce specific functionalities, such as improved thermal stability or enhanced conductivity [].

Organic Synthesis:

Ethynylisoxazole acts as a versatile intermediate in organic synthesis due to its reactivity and ability to undergo various transformations. This allows chemists to access complex molecules efficiently and selectively. Some examples include:

- Click chemistry: Ethynylisoxazole can participate in click reactions, a popular technique for rapid and efficient molecule construction [].

- Cycloadditions: The presence of the alkyne moiety in ethynylisoxazole enables its participation in cycloaddition reactions, leading to the formation of new cyclic structures [].

3-Ethynyl-1,2-oxazole is a heterocyclic compound characterized by a five-membered ring containing one nitrogen atom and one oxygen atom. This compound belongs to the oxazole family, which is known for its significant biological activities and applications in medicinal chemistry. The presence of the ethynyl group contributes to its unique chemical properties, making it a valuable intermediate in organic synthesis.

- Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide in acidic conditions.

- Reduction: The oxazole ring can be reduced to yield dihydro-oxazole derivatives, typically using hydrogen gas in the presence of palladium on carbon.

- Substitution Reactions: Electrophilic substitution can occur at the ethynyl or oxazole positions, allowing for the formation of diverse derivatives.

Major Products Formed- Oxidation Products: Carboxylic acids.

- Reduction Products: Dihydro-oxazole derivatives.

- Substitution Products: Halogenated oxazole derivatives.

3-Ethynyl-1,2-oxazole has been investigated for its potential biological activities. Studies suggest that it exhibits antimicrobial and anticancer properties. The mechanism of action is believed to involve interactions with specific molecular targets, potentially inhibiting enzyme activity or interfering with DNA processes, which could lead to antitumor effects.

The synthesis of 3-ethynyl-1,2-oxazole can be achieved through several methods:

- Cyclodehydration of β-Hydroxy Amides: This common method involves using reagents like Deoxo-Fluor® at room temperature to facilitate cyclization. The resulting oxazoline can then be oxidized using manganese dioxide.

- Electrochemical Synthesis: Recent advancements have introduced electrochemical methods for synthesizing polysubstituted oxazoles from readily available ketones and acetonitrile under mild conditions, enhancing efficiency and substrate scope .

- Palladium-Catalyzed Reactions: Utilizing palladium catalysts allows for the coupling of various substrates to form 3-ethynyl-1,2-oxazole derivatives efficiently .

3-Ethynyl-1,2-oxazole finds applications across several fields:

- Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals due to its biological activity.

- Organic Synthesis: Used as an intermediate in synthesizing complex organic molecules.

- Material Science: Investigated for its potential use in creating advanced materials and agrochemicals.

Research into the interaction studies of 3-ethynyl-1,2-oxazole reveals its ability to form covalent bonds with nucleophilic sites on enzymes. This interaction can lead to inhibition of enzyme activity, which is critical in understanding its potential therapeutic effects. Ongoing studies aim to elucidate the detailed molecular mechanisms involved in these interactions.

Several compounds share structural similarities with 3-ethynyl-1,2-oxazole. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Ethynyl-5-methyl-1,2-oxazole | Contains an ethynyl group and a methyl group | Exhibits distinct electronic properties due to methyl substitution. |

| 5-Ethyl-3-propynyl-1,2-oxazole | Propynyl group instead of ethynyl | Offers different reactivity patterns compared to 3-Ethynyl compounds. |

| 5-Methyl-3-ethynyl-1,2-oxazole | Methyl group at position five | Provides insights into substituent effects on biological activity. |

Uniqueness

3-Ethynyl-1,2-oxazole is unique due to the combination of both ethynyl and oxazole functionalities, which enhance its chemical reactivity and biological activity compared to its analogs. Its ability to participate in various chemical transformations while exhibiting significant biological properties makes it a valuable compound in research and application contexts .

Molecular Structure and Electronic Configuration

Crystallographic and Spectroscopic Data

The molecular structure of 3-ethynyl-1,2-oxazole features a five-membered oxazole ring with an ethynyl group (-C≡CH) at the 3-position. X-ray crystallographic data remains unreported in the literature, but spectroscopic techniques provide indirect structural insights. The SMILES notation (C#CC1C=CON=1) confirms the connectivity, while the InChIKey (DPBZSBUGNBCPFV-UHFFFAOYSA-N) serves as a unique identifier [1]. Infrared (IR) spectroscopy reveals characteristic stretches: a sharp C≡C vibration at ~2100 cm⁻¹ and C=N/C-O absorptions between 1600–1500 cm⁻¹, consistent with oxazole derivatives [5].

Bonding Characteristics and Aromaticity

The oxazole ring exhibits partial aromaticity due to a conjugated π-system comprising six electrons (four from the ring atoms and two from the lone pair on oxygen). Natural bond orbital (NBO) analysis would predict significant electron delocalization, with the ethynyl group contributing orthogonal π-orbitals that minimally perturb the ring’s aromaticity. The C≡C bond length is theoretically estimated at ~1.20 Å, shorter than typical C-C single bonds (1.54 Å), confirming its sp-hybridized nature [5].

Physicochemical Parameters

Molecular Weight, Density, and Physical State

3-Ethynyl-1,2-oxazole has a molecular weight of 93.02146 g/mol (exact mass) [1]. While experimental density measurements are unavailable, analog oxazoles exhibit densities near 1.05–1.20 g/cm³ [4], suggesting similar values. The compound is typically isolated as a low-melting solid or liquid, depending on purity and storage conditions [1].

Melting Point, Boiling Point, and Solubility

Reported melting and boiling points remain uncharacterized, though parent oxazole derivatives melt between −87°C and 70°C [4]. Solubility trends suggest miscibility with polar aprotic solvents (e.g., dimethyl sulfoxide) and limited water solubility due to the nonpolar ethynyl group [1].

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 93.02146 g/mol | [1] |

| Exact Mass | 93.02146 | [1] |

| SMILES | C#CC1C=CON=1 | [1] |

Thermal Stability and Decomposition Profile

Thermogravimetric analysis (TGA) data is absent, but the compound likely decomposes above 200°C, releasing CO and HCN gases, as observed in analogous heterocycles [5].

Spectroscopic and Analytical Characterization

NMR, IR, UV-Vis, and Mass Spectrometry

- ¹H NMR: The ethynyl proton resonates as a singlet at δ 2.8–3.2 ppm, while oxazole protons appear as doublets between δ 7.0–8.5 ppm [7].

- ¹³C NMR: The sp-hybridized ethynyl carbons are observed at δ 70–85 ppm (C≡CH), with ring carbons at δ 140–160 ppm [5].

- HRMS: A molecular ion peak at m/z 93.0215 confirms the molecular formula C₅H₃NO [1].

Chromatographic Behavior and Purity Assessment

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) and Quantum Chemical Calculations

DFT calculations at the B3LYP/6-311+G(d,p) level predict a planar geometry with bond lengths matching experimental analogs. The oxazole ring’s N1-C2 and O5-C4 bonds measure 1.32 Å and 1.36 Å, respectively [5].

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The HOMO (-6.8 eV) localizes on the oxazole ring, while the LUMO (-1.6 eV) resides predominantly on the ethynyl group, yielding a bandgap of 5.2 eV. This suggests electrophilic reactivity at the triple bond [5].

The synthesis of 3-ethynyl-1,2-oxazole represents a significant challenge in heterocyclic chemistry due to the inherent reactivity of both the oxazole ring and the ethynyl substituent. This comprehensive analysis examines the various synthetic approaches developed for accessing this important heterocyclic compound, ranging from classical methodologies to modern catalytic processes and green chemistry approaches.

Retrosynthetic Analysis and Synthetic Strategies

Precursor Selection and Functional Group Interconversions

The retrosynthetic analysis of 3-ethynyl-1,2-oxazole reveals multiple disconnection strategies that can be employed to access this target molecule. The most common retrosynthetic approaches involve either the formation of the oxazole ring followed by ethynyl installation, or alternatively, the construction of the heterocyclic core with the ethynyl moiety already in place [1] [2] [3].

Primary Retrosynthetic Disconnections:

The van Leusen synthesis represents one of the most widely employed retrosynthetic strategies, involving disconnection at the carbon-nitrogen and carbon-oxygen bonds of the oxazole ring [4]. This approach utilizes aldehydes bearing ethynyl substituents and tosylmethyl isocyanide as key precursors. The reaction proceeds through a formal [3+2] cycloaddition mechanism, providing excellent regioselectivity for the formation of substituted oxazoles [5] [6].

Alternative disconnection strategies focus on the installation of the ethynyl group onto preformed oxazole cores. This approach typically employs halogenated oxazole intermediates that can undergo cross-coupling reactions with ethynyl nucleophiles or electrophiles [1] [7]. The choice of halogen and its position on the oxazole ring significantly influences the success of subsequent functionalization reactions.

Functional Group Interconversion Strategies:

The conversion of protected ethynyl groups represents a crucial aspect of synthetic planning. Trimethylsilyl-protected alkynes serve as versatile intermediates that can be deprotected under mild conditions using fluoride sources such as cesium fluoride or tetrabutylammonium fluoride [1] [8]. This protection strategy allows for compatibility with various reaction conditions while maintaining the integrity of the ethynyl functionality.

Nitrile oxide intermediates, generated from aldoximes or hydroxamic acid derivatives, provide an alternative entry point for oxazole construction through 1,3-dipolar cycloaddition reactions with ethynyl-containing dipolarophiles [9] [10]. These reactions typically proceed with complete regioselectivity and excellent functional group tolerance.

Regioselectivity and Stereoselectivity Considerations

The regioselectivity of oxazole formation depends critically on the electronic nature of the reactants and the specific synthetic methodology employed. In van Leusen reactions, the regioselectivity is primarily controlled by the electronic properties of the aldehyde component, with electron-withdrawing groups generally favoring the desired regioisomer formation [4].

Electronic Effects on Regioselectivity:

1,3-Dipolar cycloaddition reactions between nitrile oxides and ethynyl-containing alkynes demonstrate exceptional regioselectivity, typically yielding a single regioisomer [5] [10]. The frontier molecular orbital interactions between the dipole and dipolarophile components govern the observed selectivity patterns. Electron-rich alkynes generally exhibit enhanced reactivity and improved regioselectivity compared to electron-poor systems.

The Sonogashira cross-coupling methodology allows for precise regiocontrol through the strategic placement of halogen substituents on the oxazole core [11] [12]. The position of the halogen determines the site of ethynyl installation, with C-2, C-4, and C-5 positions all being accessible depending on the substitution pattern of the starting material.

Stereochemical Considerations:

While 3-ethynyl-1,2-oxazole itself does not possess stereogenic centers, the synthetic routes often involve stereoselective transformations when additional substituents are present. Palladium-catalyzed cyclization reactions can exhibit high diastereoselectivity when chiral auxiliaries or ligands are employed [13] [14].

The electrochemical synthesis approach demonstrates excellent stereocontrol in the formation of substituted oxazolines, which can subsequently be oxidized to the corresponding oxazoles [15]. The observed stereoselectivity arises from the stepwise mechanism involving radical intermediates rather than concerted cycloaddition processes.

Classical Synthetic Routes

Cyclization Approaches

Robinson-Gabriel Synthesis:

The Robinson-Gabriel synthesis represents one of the classical approaches for oxazole construction, involving the cyclodehydration of α-acylamino ketones [16] [17]. For 3-ethynyl-1,2-oxazole synthesis, this methodology requires appropriately substituted precursors bearing the ethynyl functionality. The reaction typically employs dehydrating agents such as phosphorus oxychloride, polyphosphoric acid, or sulfuric acid under elevated temperatures [18].

The mechanism proceeds through protonation of the amide nitrogen, followed by intramolecular nucleophilic attack of the carbonyl oxygen on the activated amide carbon. Subsequent elimination of water yields the desired oxazole product. While this methodology provides reliable access to oxazoles, the harsh reaction conditions can be problematic for sensitive ethynyl substituents [19] [16].

Fischer Oxazole Synthesis:

The Fischer oxazole synthesis utilizes cyanohydrins and aldehydes as starting materials, offering an alternative classical route to oxazole derivatives [20]. This methodology has been adapted for the preparation of ethynyl-substituted oxazoles by employing appropriately functionalized cyanohydrin precursors.

The reaction mechanism involves the initial formation of an imine intermediate through condensation of the cyanohydrin with the aldehyde component. Subsequent cyclization and oxidation steps yield the final oxazole product. The methodology demonstrates good functional group tolerance and can accommodate various substitution patterns on both reaction partners [21].

Cycloisomerization Strategies:

Zinc-catalyzed cycloisomerization of N-propargyl amides provides an efficient route to oxazole derivatives [22]. This methodology involves the initial coordination of the zinc catalyst to the alkyne moiety, followed by intramolecular nucleophilic attack by the amide oxygen. The resulting metallacycle undergoes subsequent transformations to yield the desired oxazole product.

The reaction conditions are generally mild and tolerate a wide range of functional groups. The regioselectivity of the cyclization can be controlled through careful selection of the substrate substitution pattern and reaction conditions. This approach has been successfully applied to the synthesis of various 3-ethynyl-1,2-oxazole derivatives [23] [24].

Alkynylation and Ethynylation Techniques

Direct Alkynylation Methods:

The direct installation of ethynyl groups onto preformed oxazole cores represents a straightforward synthetic strategy. Halogen-metal exchange reactions provide one of the most reliable methods for this transformation. Halogenated oxazoles, typically bromides or iodides, undergo treatment with strong bases such as n-butyllithium or lithium diisopropylamide to generate organometallic intermediates [25] [26].

These organometallic species can subsequently be trapped with ethynyl halides or other suitable electrophiles to install the desired ethynyl functionality. The reaction typically requires low temperatures and inert atmosphere conditions to prevent decomposition of the sensitive intermediates [1] [8].

Metallation-Based Approaches:

Direct deprotonation of oxazole C-H bonds provides an alternative strategy for introducing ethynyl substituents. The C-2 position of oxazoles is particularly activated toward deprotonation due to the electron-withdrawing nature of the nitrogen and oxygen heteroatoms [20] [26].

The deprotonation typically employs strong bases such as lithium diisopropylamide or n-butyllithium at low temperatures. The resulting carbanion can be trapped with various electrophiles, including ethynyl bromide or trimethylsilylacetylene, to introduce the desired ethynyl functionality [25].

Seyferth-Gilbert Reaction Applications:

The Seyferth-Gilbert reaction has been adapted for the synthesis of ethynyl oxazoles from corresponding aldehyde precursors [1] [27]. This methodology employs the Ohira-Bestmann reagent to convert aldehydes directly to terminal alkynes in a single step.

While this approach offers excellent atom economy and mild reaction conditions, the yields can be variable depending on the substrate structure. The methodology has been successfully applied to the synthesis of 4-ethynyl oxazoles, demonstrating better yields compared to modifications at the C-2 position [1].

Modern and Catalytic Synthetic Methods

Transition Metal-Catalyzed Syntheses

Palladium-Catalyzed Cross-Coupling Reactions:

Sonogashira coupling reactions represent one of the most versatile and widely employed methods for introducing ethynyl groups into oxazole systems [11] [12]. This methodology involves the cross-coupling of halogenated oxazoles with terminal alkynes in the presence of palladium and copper co-catalysts.

The standard Sonogashira conditions employ palladium tetrakis triphenylphosphine and copper iodide as catalysts in the presence of a tertiary amine base such as triethylamine [28] [11]. The reaction typically proceeds under mild conditions and demonstrates excellent functional group tolerance.

Recent developments have focused on optimizing the catalyst systems and reaction conditions to improve yields and reduce catalyst loadings. Phosphine-free conditions using palladium acetate and copper iodide have been developed, offering practical advantages in terms of cost and simplicity [29] [30].

Palladium-Catalyzed C-H Activation:

Direct C-H activation methodologies provide an attractive alternative to traditional cross-coupling approaches by eliminating the need for pre-functionalized starting materials [31] [32]. Palladium-catalyzed C-H alkynylation of oxazoles has been developed using hypervalent iodine reagents as alkynyl sources.

The reaction mechanism involves initial C-H activation by the palladium catalyst, followed by transmetalation with the hypervalent iodine reagent and subsequent reductive elimination to form the C-C bond [33]. The methodology demonstrates good regioselectivity and functional group tolerance.

Sequential C-N/C-O bond formation strategies have been developed for the direct synthesis of oxazoles from simple amides and ketones [32] [34]. This approach involves palladium-catalyzed sp2 C-H activation followed by cyclization to form the heterocyclic ring.

Ruthenium-Catalyzed Methodologies:

Ruthenium-catalyzed cyclization reactions provide efficient access to oxazole derivatives through C-O bond formation processes [23] [24]. These methodologies typically employ ruthenium(II) complexes as catalysts and demonstrate good functional group compatibility.

The ruthenium-catalyzed synthesis of oxazoles from enamides proceeds through a C-O cyclization mechanism with excellent regioselectivity [24]. The reaction conditions are mild and tolerate a wide range of functional groups, making this approach suitable for complex molecule synthesis.

Ruthenium porphyrin catalysts have been employed in combination with copper salts for the synthesis of 2,5-disubstituted oxazoles and oxazolines [35]. This methodology demonstrates novel reactivity patterns and provides access to substitution patterns that are difficult to achieve through other methods.

Gold-Catalyzed Processes:

Gold-catalyzed alkyne activation has emerged as a powerful strategy for oxazole synthesis [36] [37]. Cationic gold(I) complexes demonstrate unique reactivity in the cyclization of alkynyl amides to form oxazole derivatives.

The gold-catalyzed three-component reaction involving N-benzylimines, terminal alkynes, and acyl chlorides provides rapid access to substituted oxazoles [37]. The reaction proceeds through a sacrificial benzyl group strategy that merges two otherwise incompatible transformations.

Gold-catalyzed annulation reactions using alkynyl thioethers provide regioselective access to densely functionalized oxazoles [38]. This methodology offers complementary regioselectivity compared to ynamide-based approaches and addresses some of the limitations associated with strongly donor-substituted alkynes.

Metal-Free and Green Chemistry Approaches

Hypervalent Iodine Methodologies:

Metal-free synthesis approaches have gained significant attention due to environmental concerns and the desire to avoid toxic transition metals [39] [40]. Hypervalent iodine(III) reagents provide powerful alternatives for oxazole synthesis through formal [2+2+1] cycloaddition reactions.

The iodobenzene/mCPBA/Tf2NH system generates the active hypervalent iodine species in situ, which facilitates the cyclization of alkyne and nitrile components to form oxazoles [41] [42] [43]. This methodology demonstrates complete regioselectivity and good functional group tolerance while avoiding the use of transition metals.

PhenyIiodine diacetate and related hypervalent iodine reagents have been employed for the oxidative cyclization of appropriate precursors to oxazoles [44]. These reagents offer mild reaction conditions and excellent selectivity while maintaining the principles of green chemistry.

Electrochemical Synthesis:

Electrochemical methods represent an emerging area of green chemistry that offers sustainable alternatives to traditional synthetic approaches [15] [45]. Phosphine-mediated electrochemical synthesis of oxazoles from carboxylic acids has been developed as a metal-free alternative to conventional methods.

The electrochemical approach employs anodic oxidation to generate acyloxyphosphonium intermediates, which subsequently undergo nucleophilic substitution and cycloaddition with isocyanides [15]. This methodology avoids the use of toxic oxidants and demonstrates good functional group tolerance.

Electrochemically-enabled click chemistry has been applied to the synthesis of 1,2,3-triazoles and related heterocycles, providing inspiration for the development of similar methodologies for oxazole synthesis [46]. The use of electrochemistry offers precise control over reaction conditions and enables the development of flow-based processes.

Organocatalytic Approaches:

Organocatalysis provides another avenue for sustainable oxazole synthesis without the need for transition metals [47]. Base-catalyzed cyclization reactions using simple organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene or 1,4-diazabicyclo[2.2.2]octane have been developed.

The organocatalytic van Leusen reaction employs potassium carbonate as a simple and inexpensive base catalyst [4]. This methodology demonstrates broad substrate scope and excellent functional group tolerance while maintaining the principles of green chemistry.

Phase-transfer catalysis using quaternary ammonium salts has been applied to oxazole synthesis, enabling reactions in biphasic systems with improved mass transfer and simplified workup procedures [48].

Click Chemistry and Post-Functionalization Strategies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

While CuAAC reactions primarily target triazole synthesis, the principles of click chemistry have been extended to oxazole synthesis and functionalization [49] [46]. Ethynyl-substituted oxazoles serve as excellent substrates for click reactions with various azides, enabling rapid diversification of oxazole-based scaffolds [2] [3].

The CuAAC reaction of 3-ethynyl-1,2-oxazole with azides proceeds under mild conditions and demonstrates excellent functional group tolerance [1] [2]. This approach has been employed for the attachment of oxazole moieties to biomolecules and for the synthesis of complex heterocyclic arrays.

Ruthenium-catalyzed azide-alkyne cycloaddition provides access to 1,5-disubstituted triazoles and offers complementary regioselectivity to the copper-catalyzed process [46]. This methodology has been successfully applied to ethynyl oxazole substrates.

Strain-Promoted Click Chemistry:

Strain-promoted alkyne-azide cycloaddition reactions eliminate the need for copper catalysis and enable bioorthogonal reactions under physiological conditions [46]. Ethynyl oxazoles can be incorporated into strained alkyne systems to develop biocompatible click reagents.

The development of oxazole-based click reagents has enabled new applications in chemical biology and drug discovery [49]. These reagents demonstrate excellent stability and reactivity profiles, making them suitable for complex synthetic applications.

Post-Functionalization Strategies:

Cross-coupling reactions of ethynyl oxazoles with various electrophiles provide efficient methods for structural diversification [7]. Suzuki-Miyaura coupling, Stille coupling, and Negishi coupling reactions have all been successfully applied to ethynyl oxazole substrates.

The halogen dance reaction provides a unique strategy for oxazole functionalization through metal-halogen exchange processes [25]. This methodology enables the introduction of various substituents at different positions of the oxazole ring through sequential halogenation and coupling reactions.

Direct C-H functionalization of ethynyl oxazoles offers another approach for post-synthetic modification [33] [50]. These methodologies typically employ transition metal catalysts to activate C-H bonds adjacent to the heterocycle, enabling the introduction of various functional groups.

Process Optimization and Scale-Up Considerations

Reaction Yield, Selectivity, and Scalability

Optimization Parameters:

The successful scale-up of 3-ethynyl-1,2-oxazole synthesis requires careful optimization of multiple reaction parameters to ensure consistent yields and selectivity [5] [51]. Temperature control represents one of the most critical factors, as many synthetic methodologies involve thermally sensitive intermediates or competing side reactions at elevated temperatures.

Solvent selection plays a crucial role in determining reaction outcomes, particularly for heterogeneous catalytic systems [6] [52]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile generally provide superior results for most oxazole-forming reactions due to their ability to solubilize ionic intermediates and stabilize transition states.

Catalyst loading optimization has been extensively studied for various methodologies, with most systems tolerating reductions in catalyst loading to 2-5 mol% without significant impact on yields [13] [32]. Flow chemistry approaches have demonstrated particular advantages in this regard, enabling the use of lower catalyst loadings through improved mass transfer and mixing [53] [54].

Concentration effects significantly influence reaction rates and selectivity, with optimal concentrations typically ranging from 0.1-0.5 M for most synthetic methodologies [5] [52]. Higher concentrations can lead to increased side reactions and reduced selectivity, while lower concentrations result in decreased reaction rates and poor atom economy.

Scalability Studies:

Gram-scale synthesis has been successfully demonstrated for several methodologies, including the van Leusen reaction, Sonogashira coupling, and electrochemical synthesis [5] [53] [52]. The direct carboxylic acid method has shown particular promise for large-scale applications, with demonstrations of gram-scale production of 5-aminolevulinic acid and other pharmaceutical intermediates [6] [52].

Flow synthesis represents the most promising approach for large-scale production, with demonstrated scalabilities exceeding 100 g/day for continuous operation [53] [54]. The packed bed reactor configuration enables efficient heat and mass transfer while maintaining precise control over reaction conditions.

Continuous manufacturing strategies have been developed that integrate multiple unit operations, including reaction, workup, and purification steps [54]. These approaches demonstrate significant advantages in terms of productivity, quality control, and resource utilization compared to traditional batch processes.

Purification and Isolation Techniques

Chromatographic Methods:

Column chromatography remains the most widely employed purification technique for 3-ethynyl-1,2-oxazole derivatives [26] [52]. Silica gel chromatography using hexane/ethyl acetate gradients typically provides excellent separation of desired products from reaction byproducts and unreacted starting materials.

Preparative high-performance liquid chromatography has been employed for the purification of complex mixtures and the isolation of minor regioisomers [55]. This methodology offers superior resolution compared to conventional column chromatography but requires specialized equipment and higher solvent consumption.

Flash chromatography systems enable rapid purification with reduced solvent consumption and improved reproducibility [26]. Automated flash chromatography systems have been particularly valuable for process development and optimization studies.

In-line purification strategies integrated with flow synthesis represent an emerging area of development [54]. These approaches eliminate manual isolation steps and enable continuous production of purified products directly from the reaction stream.

Crystallization and Recrystallization:

Crystallization techniques provide efficient and scalable methods for product purification, particularly for solid derivatives of 3-ethynyl-1,2-oxazole [1] [51]. Solvent screening studies have identified optimal crystallization conditions for various substituted oxazoles.

Trituration methods using pentane and tert-butyl methyl ether have proven effective for the purification of crystalline products [1]. These techniques offer significant advantages in terms of simplicity and environmental impact compared to chromatographic methods.

Recrystallization from ethanol or isopropanol provides excellent purification for most oxazole derivatives while maintaining high product recovery [53]. The choice of crystallization solvent significantly influences the crystal morphology and purity of the final product.

Extraction and Workup Procedures:

Aqueous workup procedures typically involve acid-base extractions to remove ionic impurities and catalyst residues [6] [52]. Sodium bicarbonate and ammonium chloride solutions are commonly employed for neutralization and salt formation.

Liquid-liquid extraction using dichloromethane, ethyl acetate, or diethyl ether provides efficient separation of organic products from aqueous phases [5] [53]. The choice of extraction solvent depends on the polarity and stability of the target compound.

In-line extraction systems have been developed for flow synthesis applications, enabling continuous separation of products from reaction mixtures [54]. These systems utilize gravity separation or membrane-based separation to achieve phase separation without manual intervention.